Tebipenem Pivoxil

描述

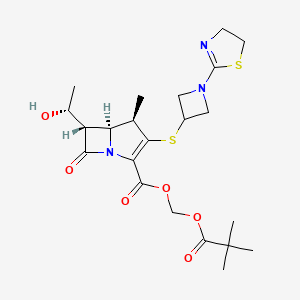

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUDIPVBUUXCDG-QHSBEEBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167228 | |

| Record name | Tebipenem pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-24-8 | |

| Record name | Tebipenem pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem pivoxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem pivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tebipenem pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Tebipenem Pivoxil

Abstract

This compound, the first orally bioavailable carbapenem, represents a significant advancement in the treatment of bacterial infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides a comprehensive overview of its discovery, mechanism of action, chemical synthesis, and clinical development. It includes detailed experimental protocols, quantitative data from key studies, and visualizations of critical pathways and processes to serve as a resource for professionals in the field of drug development and infectious disease research.

Discovery and Development

The emergence of bacterial resistance to beta-lactam antibiotics in the late 20th century spurred the search for novel agents with enhanced stability and a broader spectrum of activity.[1][2] Carbapenems, a class of beta-lactam antibiotics, were identified as potent inhibitors of bacterial cell wall synthesis.[3] The first carbapenem, thienamycin, was isolated from Streptomyces cattleya in 1976.[4] However, its inherent instability limited its clinical utility.[4] This led to the development of more stable synthetic derivatives like imipenem.[1]

A major limitation of early carbapenems was their poor oral bioavailability, necessitating intravenous administration.[5] The development of an oral carbapenem was a long-standing goal to facilitate outpatient therapy and improve patient compliance. This goal was realized with the discovery of tebipenem.

This compound (formerly known as L-084) was developed by Meiji Seika Pharma in Japan.[6][7] It is a prodrug of tebipenem, formulated as a pivaloyloxymethyl ester to enhance absorption from the gastrointestinal tract.[5][8] After oral administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, tebipenem.[9] this compound was first approved for use in Japan in 2009 under the brand name Orapenem® for treating pediatric infections such as pneumonia, otitis media, and sinusitis.[7][10][11]

Recognizing its potential to address unmet needs in treating complicated urinary tract infections (cUTIs) caused by resistant bacteria, Spero Therapeutics, in partnership with GSK, has been developing a hydrobromide salt of the drug (tebipenem HBr) for the adult population in the United States and other regions.[11][12][13]

Mechanism of Action

This compound's efficacy stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival.[9][14]

-

Prodrug Activation : this compound is administered orally in its inactive ester form. In the intestinal tract, it is absorbed and rapidly converted to its active form, tebipenem, by esterase enzymes.[9]

-

PBP Inhibition : As a beta-lactam antibiotic, the active tebipenem molecule targets and covalently binds to penicillin-binding proteins (PBPs).[14] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the primary component of the cell wall.

-

Cell Wall Disruption : By inhibiting the transpeptidase activity of PBPs, tebipenem prevents the cross-linking of peptidoglycan strands. This disruption weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[9][14]

-

Stability to β-Lactamases : A key advantage of tebipenem, like other carbapenems, is its structural stability against hydrolysis by many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria.[9] This allows it to remain effective against many pathogens that are resistant to other beta-lactam antibiotics.[15]

Chemical Synthesis

The synthesis of this compound is a multi-step process. While various specific routes have been developed, a general and common pathway involves the condensation of key intermediates, followed by deprotection and esterification to yield the final prodrug.[16][17]

Experimental Protocol: General Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from published methodologies.[16][17]

Step 1: Condensation to form protected Tebipenem

-

Reactants : Azabicyclo phosphate intermediate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride.

-

Solvent : Acetonitrile.

-

Base : Diisopropylethylamine.

-

Procedure : a. Dissolve the azabicyclo phosphate intermediate in acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen). b. Add diisopropylethylamine to the solution and stir. c. Add the 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride portion-wise while maintaining the reaction temperature. d. Stir the mixture at room temperature until reaction completion is confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, quench the reaction and perform an aqueous workup to isolate the crude protected tebipenem intermediate.

Step 2: Deprotection (Hydrogenolysis)

-

Reactant : Protected tebipenem intermediate from Step 1.

-

Solvent System : A mixed solvent system, such as ethyl acetate and an aqueous potassium bicarbonate solution.

-

Catalyst : Palladium on carbon (Pd/C).

-

Procedure : a. Dissolve the intermediate in the mixed solvent system. b. Add the Pd/C catalyst. c. Subject the mixture to hydrogenation (H2 gas) under pressure. d. Monitor the reaction until the p-nitrobenzyl protecting group is completely removed. e. Filter off the catalyst and separate the aqueous layer containing the tebipenem salt.

Step 3: Esterification to this compound

-

Reactants : Tebipenem (from Step 2) and iodomethyl pivalate.

-

Catalyst : A phase transfer catalyst (e.g., benzyl triethylammonium chloride).

-

Base : Anhydrous potassium carbonate.

-

Procedure : a. To the aqueous solution of tebipenem, add the phase transfer catalyst and anhydrous potassium carbonate. b. Add iodomethyl pivalate and stir the reaction vigorously at a controlled temperature. c. Monitor the reaction for the formation of the this compound ester. d. Once complete, extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. f. Purify the resulting crude product using column chromatography or recrystallization to obtain pure this compound.

Preclinical and Clinical Data

Tebipenem has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[18][19]

Table 1: In Vitro Activity of this compound (MIC90)

| Organism | This compound MIC90 (μg/mL) |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 0.5 |

| Enterobacter aerogenes | ≤0.125 |

| Haemophilus influenzae | 0.25 |

| Pseudomonas aeruginosa | 64 |

| Acinetobacter baumannii | 64 |

| (Data sourced from in vitro studies)[20] |

Clinical Efficacy: The ADAPT-PO and PIVOT-PO Trials

The efficacy and safety of oral this compound hydrobromide for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP) have been evaluated in major Phase 3 clinical trials.

ADAPT-PO Trial: This randomized, double-blind trial compared oral this compound HBr to intravenous (IV) ertapenem.[21]

PIVOT-PO Trial: This global, randomized, double-blind trial compared oral tebipenem HBr to IV imipenem-cilastatin in hospitalized adults with cUTI.[22]

Table 2: Summary of Phase 3 Clinical Trial Efficacy Data

| Trial | Treatment Group | Comparator Group | Primary Endpoint: Overall Response Rate | Treatment Difference (95% CI) | Outcome |

| ADAPT-PO [21] | Oral Tebipenem HBr (n=449) | IV Ertapenem (n=419) | 58.8% | 61.6% | -3.3% (-9.7 to 3.2) |

| PIVOT-PO [22] | Oral Tebipenem HBr (n=446) | IV Imipenem-Cilastatin (n=483) | 58.5% | 60.2% | -1.3% (-7.5 to 4.8) |

Overall Response = Composite of clinical cure and favorable microbiologic response at the test-of-cure visit.

Experimental Protocol: Phase 3 Clinical Trial (ADAPT-PO Example)

This protocol provides a high-level overview of the methodology used in a pivotal Phase 3 trial.[21][23]

-

Study Design : A Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority study.

-

Patient Population : Hospitalized adult patients diagnosed with complicated urinary tract infection or acute pyelonephritis.

-

Randomization : Eligible patients were randomly assigned in a 1:1 ratio to one of two treatment arms.

-

Treatment Arms :

-

Investigational Arm : Oral this compound hydrobromide (600 mg every 8 hours) plus an intravenous placebo.

-

Comparator Arm : Intravenous ertapenem (1 g every 24 hours) plus an oral placebo.

-

-

Treatment Duration : 7 to 10 days. Duration could be extended up to 14 days for patients with concurrent bacteremia.

-

Primary Efficacy Endpoint : The primary outcome was the overall response at the test-of-cure (TOC) visit, scheduled for Day 19 (± 2 days). Overall response was a composite endpoint defined as:

-

Clinical Cure : Complete resolution or significant improvement of baseline symptoms and no new symptoms.

-

Microbiological Eradication : Reduction of the baseline uropathogen to <10³ colony-forming units (CFU)/mL in the urine culture.

-

-

Non-inferiority Margin : The pre-specified non-inferiority margin for the treatment difference was 12.5%.[21]

-

Safety Assessment : Adverse events were monitored throughout the study and for a follow-up period. The most common adverse events reported were mild diarrhea and headache.[21]

Conclusion

This compound stands as a landmark achievement in antibiotic development, being the first orally administered carbapenem. Its discovery was driven by the critical need to overcome the administration limitations of earlier carbapenems and to provide a potent oral option for treating infections caused by resistant bacteria. The multi-step synthesis has been refined for viable production, and robust clinical trial data have demonstrated its non-inferiority to established intravenous carbapenems for treating complicated urinary tract infections. For drug development professionals, this compound serves as a successful case study in prodrug design and a valuable new tool in the ongoing battle against antimicrobial resistance.

References

- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thesciencenotes.com [thesciencenotes.com]

- 3. Carbapenem - Wikipedia [en.wikipedia.org]

- 4. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tebipenem - Wikipedia [en.wikipedia.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. This compound | C22H31N3O6S2 | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Orapenem Fine Granules 10% for Children: Meiji Seika | PHARMA JAPAN [pj.jiho.jp]

- 11. gsk.com [gsk.com]

- 12. Spero Therapeutics this compound Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]

- 13. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103059028A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Oral this compound Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gsk.com [gsk.com]

- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Tebipenem Pivoxil: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and mechanism of action of the first orally available carbapenem antibiotic.

Introduction

Tebipenem Pivoxil is a groundbreaking antibiotic, representing the first orally bioavailable carbapenem.[1] As a prodrug, it is formulated as the pivaloyloxymethyl ester of tebipenem, a modification that significantly enhances its absorption and bioavailability, allowing for oral administration.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex molecule with a core carbapenem structure essential for its antibacterial activity. Its chemical identity and key properties are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester | [2] |

| CAS Number | 161715-24-8 | [2] |

| Molecular Formula | C22H31N3O6S2 | [3] |

| Synonyms | L-084, ME1211, TBPM-PI, Orapenem | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 497.63 g/mol | [3] |

| Melting Point | 135 °C | [4] |

| LogP | 2.3 | [3] |

| Solubility | DMSO: ~99 mg/mLDimethyl formamide: ~30 mg/mLEthanol: ~87 mg/mLWater: InsolubleDMSO:PBS (pH 7.2) (1:6): ~0.14 mg/mL | [5][6] |

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, tebipenem, in the body. The primary mechanism of action of tebipenem is the inhibition of bacterial cell wall synthesis.

Prodrug Conversion

Upon oral administration, this compound is absorbed and its ester bond is cleaved by carboxylesterases, primarily in intestinal epithelial cells, to release the active moiety, tebipenem.[5] This conversion is crucial for its oral bioavailability.

References

The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem Pivoxil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebipenem pivoxil is a novel, orally bioavailable carbapenem antibiotic. It is a prodrug that is rapidly converted to its active moiety, tebipenem, which exhibits potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains of Enterobacterales. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from non-clinical and clinical studies. Detailed experimental protocols for pivotal assays are provided, and key processes are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative pathogens, poses a significant global health threat. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe infections caused by MDR bacteria. However, their use has been limited to intravenous administration, creating a need for effective oral options to facilitate the transition of care from hospital to home and to treat less severe infections in the community. This compound was developed to address this unmet medical need.[1] Marketed in Japan as Orapenem® for pediatric infections since 2009, its hydrobromide salt, this compound hydrobromide (TBP-PI-HBr), has been undergoing extensive clinical development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis (AP), in adults.[1][2]

Mechanism of Action

Like other β-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3] A key advantage of carbapenems, including tebipenem, is their stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a common cause of resistance to other β-lactam antibiotics.[3]

Diagram 1: Mechanism of action of Tebipenem.

Pharmacokinetics

The pharmacokinetic profile of tebipenem has been characterized in several studies involving healthy adult subjects and specific patient populations.

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to form the active moiety, tebipenem.[3]

-

Single Ascending Dose (SAD) Studies: In healthy adults, single oral doses of this compound hydrobromide ranging from 100 mg to 900 mg resulted in a linear and dose-proportional increase in mean tebipenem plasma concentrations.[4][5]

-

Multiple Ascending Dose (MAD) Studies: Following multiple doses of 300 mg or 600 mg every 8 hours for 14 days, the maximum concentration (Cmax) of tebipenem was reached within 1.5 hours.[4][5] No significant accumulation was observed with q8h dosing, which is consistent with its short half-life.[4]

-

Food Effect: The administration of this compound with a high-fat meal has a variable effect depending on the formulation. For the immediate-release (IR) formulation, food does not significantly impact the area under the curve (AUC), although it may slightly reduce the Cmax.[4][6] For some extended-release (ER) formulations, food can increase both Cmax and AUC.[4]

Distribution

Tebipenem distributes into various tissues, including the lungs. A study in healthy adults who received 600 mg of this compound hydrobromide every 8 hours showed that tebipenem penetrates into the epithelial lining fluid (ELF) and alveolar macrophages (AM).[7]

Metabolism and Excretion

Tebipenem is primarily cleared through renal excretion.[4][8] Approximately 55% to 60% of the administered dose is recovered in the urine as unchanged tebipenem.[4][5] In a study with radiolabeled this compound hydrobromide, the total recovery of radioactivity was approximately 83.3%, with 38.7% in urine and 44.6% in feces.[9] The main circulating components in plasma are tebipenem and its inactive ring-opened metabolite.[9]

Pharmacokinetics in Special Populations

-

Renal Impairment: The plasma exposure (AUC) of tebipenem increases with the severity of renal impairment.[10][11] A dose reduction may be necessary for patients with a creatinine clearance (CLCR) of ≤50 mL/min and those with end-stage renal disease (ESRD) on hemodialysis.[10][11] Hemodialysis can reduce tebipenem plasma exposure by approximately 40%.[10][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from single and multiple ascending dose studies in healthy adults.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Tebipenem (Fasted State)

| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t½ (hr) |

| 100 | 2.2 ± 0.7 | 0.5 | 3.5 ± 0.6 | 0.9 ± 0.1 |

| 300 | 6.7 ± 1.5 | 0.5 | 11.2 ± 1.8 | 1.0 ± 0.1 |

| 600 | 13.5 ± 3.2 | 0.75 | 24.1 ± 4.5 | 1.0 ± 0.1 |

| 900 | 18.1 ± 4.1 | 1.0 | 35.9 ± 7.3 | 1.1 ± 0.1 |

| Data are presented as mean ± standard deviation. Tmax is presented as the median. Data sourced from Eckburg et al., 2019.[4] |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Tebipenem

| Dose | Day | Cmax (µg/mL) | Tmax (hr) | AUC0-8h (µg·h/mL) |

| 300 mg q8h | 1 | 6.5 ± 1.4 | 0.75 | 10.9 ± 1.9 |

| 14 | 7.8 ± 1.8 | 0.75 | 11.0 ± 2.1 | |

| 600 mg q8h | 1 | 13.4 ± 3.1 | 1.0 | 29.8 ± 6.0 |

| 14 | 15.1 ± 3.5 | 1.0 | 27.4 ± 5.4 | |

| Data are presented as mean ± standard deviation. Tmax is presented as the median. Data sourced from Eckburg et al., 2019.[4] |

Table 3: Effect of Food on Tebipenem Pharmacokinetics (300 mg and 600 mg IR formulations)

| Dose (mg) | State | Cmax (µg/mL) | AUC (µg·h/mL) |

| 300 | Fasted | 6.7 ± 1.5 | 11.2 ± 1.8 |

| Fed | 3.4 ± 1.1 | 10.9 ± 2.3 | |

| 600 | Fasted | 13.5 ± 3.2 | 24.1 ± 4.5 |

| Fed | 9.8 ± 2.7 | 25.3 ± 5.6 | |

| Data are presented as mean ± standard deviation. Data sourced from Eckburg et al., 2019.[4] |

Pharmacodynamics

The pharmacodynamic profile of tebipenem has been evaluated through in-vitro susceptibility testing and in-vivo infection models.

In-Vitro Activity

Tebipenem demonstrates potent in-vitro activity against a broad range of bacterial pathogens.

-

Enterobacterales : Tebipenem is highly active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce ESBLs.[12][13][14] The MIC90 for Enterobacterales is generally ≤0.06 µg/mL.[13][14]

-

Other Pathogens: Tebipenem also shows activity against Gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus, as well as some anaerobic bacteria.[7][12][15]

-

Post-Antibiotic Effect (PAE): Tebipenem exhibits a post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).[12]

Table 4: In-Vitro Activity of Tebipenem Against Key Pathogens

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.03 | 0.06 |

| Klebsiella pneumoniae | 0.03 | 0.06 |

| Proteus mirabilis | ≤0.03 | 0.12 |

| Enterobacterales (overall) | ≤0.03 | 0.06 |

| Streptococcus pneumoniae | ≤0.008 | 0.12 |

| Haemophilus influenzae | 0.12 | 0.5 |

| Data compiled from multiple sources.[7][12][13][14][16] |

In-Vivo Pharmacodynamics and PK/PD Targets

In-vivo studies, primarily using the neutropenic murine thigh infection model, have been crucial in defining the PK/PD index that best correlates with tebipenem's efficacy.

-

PK/PD Index: Tebipenem exhibits time-dependent killing, and the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best predicts its efficacy.[17][18]

-

PK/PD Target for Efficacy: A target of fAUC/MIC of approximately 23 has been associated with bacterial stasis (no change in bacterial count) in the neutropenic murine thigh infection model.[17] For a more robust effect, such as a 1-log10 reduction in bacterial density, a higher fAUC/MIC is required.

-

Suppression of Resistance: Studies using the hollow-fiber infection model have shown that progressively more fractionated dosing regimens can suppress the emergence of resistance.[13][17] An fAUC/MIC value of 34.58 to 51.87 was associated with logarithmic killing and suppression of resistance.[17]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Diagram 2: Broth microdilution workflow for MIC determination.

Protocol: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the test organism is prepared and added to the wells of a microtiter plate containing serial two-fold dilutions of tebipenem in cation-adjusted Mueller-Hinton broth. The plates are incubated at 35°C for 16-20 hours, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model

This in-vivo model is used to evaluate the efficacy of antimicrobial agents and to determine the PK/PD index that correlates with their activity.

Diagram 3: Workflow for the neutropenic murine thigh infection model.

Protocol: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Thigh muscles are then infected with a standardized inoculum of the test organism. This compound is administered orally at various doses and dosing intervals. At predetermined time points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. This allows for the assessment of the drug's effect on bacterial growth.

Hollow-Fiber Infection Model

This in-vitro model simulates human pharmacokinetics and is used to study the time course of antimicrobial activity and the emergence of resistance.

Diagram 4: Workflow for the hollow-fiber infection model.

Protocol: A hollow-fiber cartridge, which contains semi-permeable fibers, is inoculated with a high concentration of the test organism. A computer-controlled pump system is used to infuse and clear tebipenem from the central reservoir, simulating the pharmacokinetic profile observed in humans. Samples are collected from the cartridge over several days to determine the total and resistant bacterial populations, allowing for a detailed assessment of the drug's bactericidal activity and its potential to suppress the emergence of resistance.

Phase 3 Clinical Trial (ADAPT-PO)

The ADAPT-PO trial was a pivotal Phase 3, randomized, double-blind study to assess the efficacy and safety of oral this compound hydrobromide compared to intravenous ertapenem in patients with cUTI or AP.[19][20]

Protocol: Hospitalized adult patients with cUTI or AP were randomized to receive either oral this compound hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours) for 7 to 10 days.[15] The primary endpoint was the overall response (a combination of clinical cure and microbiological eradication) at the test-of-cure visit.[15]

Conclusion

This compound represents a significant advancement in the field of antibacterial therapy, offering a much-needed oral treatment option for infections caused by multidrug-resistant Gram-negative bacteria. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure, and primary renal elimination. The pharmacodynamics of tebipenem are well-defined, with the fAUC/MIC ratio being the key driver of efficacy. The data summarized in this technical guide provide a robust foundation for understanding the clinical potential of this novel oral carbapenem and for guiding its appropriate use in the face of evolving antimicrobial resistance. Further research will continue to refine its role in the management of infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. Bioequivalence of two oral formulations of this compound hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Murine thigh model of infection. [bio-protocol.org]

- 15. Spero Therapeutics Announces Positive Topline Results from [globenewswire.com]

- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 17. Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of this compound Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Conversion of Tebipenem Pivoxil to its Active Form, Tebipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem pivoxil is an orally administered prodrug of tebipenem, a broad-spectrum carbapenem antibiotic. The clinical efficacy of this compound is contingent on its efficient conversion to the active moiety, tebipenem, within the body. This technical guide provides a comprehensive overview of the in vivo conversion process, detailing the metabolic pathways, key enzymes, and pharmacokinetic profiles in various species. The document includes structured data tables for quantitative comparison, detailed experimental methodologies, and visual diagrams of the metabolic and experimental workflows to support researchers and drug development professionals in the field of antibiotic therapy.

Introduction

The development of orally bioavailable carbapenems represents a significant advancement in the treatment of multidrug-resistant bacterial infections, offering a transition from intravenous to oral therapy. This compound was designed to overcome the poor oral absorption of its active form, tebipenem. This is achieved by masking a carboxyl group with a pivaloyloxymethyl ester, which is cleaved in vivo to release the active drug. A thorough understanding of this conversion process is critical for optimizing dosing regimens and predicting clinical outcomes.

The Metabolic Pathway of this compound Conversion

The conversion of this compound to tebipenem is a rapid and efficient enzymatic process that primarily occurs in the enterocytes of the gastrointestinal tract.[1][2][3] This strategic location of conversion ensures that the active drug is readily available for absorption into the systemic circulation.

Enzymatic Hydrolysis

The core of the conversion process is the hydrolysis of the pivaloyloxymethyl ester bond of this compound. This reaction is catalyzed by intestinal esterases, with carboxylesterases being the principal enzymes involved.[4] The hydrolysis yields the active tebipenem, pivalic acid, and formaldehyde.

Intestinal Absorption

This compound exhibits high intestinal absorption, a characteristic attributed to both passive diffusion and carrier-mediated transport.[5][6] The prodrug is a substrate for the organic anion transporting polypeptides OATP1A2 and OATP2B1, which facilitate its uptake into the intestinal epithelial cells.[5][6]

Systemic Circulation and Further Metabolism

Following its formation and absorption, tebipenem is the primary circulating entity in the plasma.[1][3] The prodrug, this compound, is typically undetectable in the systemic circulation, underscoring the rapid and complete nature of its conversion in the gut wall.[7] A major metabolite of tebipenem found in plasma is the inactive ring-opened form, LJC 11562.[1][3]

Elimination

The elimination of tebipenem and its metabolites occurs through both renal and fecal pathways.[1][3]

Metabolic Conversion Pathway Diagram

In vivo conversion of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of tebipenem following oral administration of this compound has been characterized in various preclinical species and in humans. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Tebipenem in Preclinical Species Following Oral Administration of this compound

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |

| Mouse | 10 | - | - | - | 71.4 | [8] |

| Rat | 10 | - | - | - | 59.1 | [8] |

| Dog | - | - | - | - | 34.8 | [8] |

| Monkey | - | - | - | - | 44.9 | [8] |

Note: Specific Cmax, Tmax, and AUC values were not detailed in the abstract.

Table 2: Pharmacokinetic Parameters of Tebipenem in Healthy Human Adults Following Single Oral Doses of this compound Hydrobromide (Fasted State)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) (median) | AUC0-last (ng·h/mL) | t1/2 (h) | Reference(s) |

| 100 | 1,020 | 0.5 | 1,600 | 0.8 | [1] |

| 300 | 4,210 | 0.8 | 6,360 | 1.0 | [1] |

| 600 | 6,203 | 1.3 | 12,000 | 1.1 | [9] |

| 900 | 11,200 | 1.0 | 22,200 | 1.0 | [1] |

Table 3: Pharmacokinetic Parameters of Tebipenem in Healthy Human Adults Following Multiple Oral Doses of this compound Hydrobromide (q8h)

| Dose (mg) | Day | Cmax (ng/mL) | Tmax (h) (median) | AUC0-8 (ng·h/mL) | Accumulation Ratio (AUC) | Reference(s) |

| 300 | 1 | 3,920 | 0.8 | 6,170 | 1.01 | [1] |

| 300 | 14 | 4,030 | 0.8 | 6,220 | [1] | |

| 600 | 1 | 6,560 | 1.0 | 11,200 | 0.87 | [1] |

| 600 | 14 | 10,800 | 1.0 | 16,300 | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's in vivo conversion.

In Vivo Animal Pharmacokinetic Studies

To determine the pharmacokinetic profile of tebipenem following oral administration of this compound in animal models.

Studies have been conducted in mice, rats, dogs, and monkeys.[8] A neutropenic murine acute pyelonephritis model has also been utilized.[7]

-

Animal Preparation: Female Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]

-

Drug Administration: this compound hydrobromide is administered as a single oral dose via gavage.[10] The vehicle used can be canola oil.[11] Doses typically range from 1 to 100 mg/kg.[7]

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).[7] Collection can be performed via submandibular vein puncture for serial sampling.

-

Plasma Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C). The resulting plasma is stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of tebipenem are determined using a validated UPLC-MS/MS method.

Human Mass Balance Study

To determine the absorption, metabolism, and excretion of this compound in healthy human subjects.

-

Study Population: Healthy male subjects are enrolled.

-

Drug Administration: A single oral dose of 600 mg [14C]-labeled this compound hydrobromide is administered.[12]

-

Sample Collection: Blood, urine, and fecal samples are collected at predetermined intervals.

-

Analysis:

-

Total radioactivity in all samples is measured.

-

Plasma samples are analyzed for tebipenem concentrations using LC-MS/MS.

-

Metabolite profiling is conducted on plasma, urine, and feces to identify and characterize metabolites.

-

In Vitro Caco-2 Permeability Assay

To assess the intestinal permeability of this compound and identify potential transport mechanisms.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

The transport of this compound is measured in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).

-

The compound is added to the donor compartment, and samples are taken from the receiver compartment at various time points.

-

-

Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

UPLC-MS/MS Bioanalytical Method for Tebipenem Quantification

To accurately quantify the concentration of tebipenem in plasma samples.

-

Sample Preparation: Plasma samples are prepared using a protein precipitation method. Acetonitrile and a stabilizing agent like 3-morpholinopropanesulfonic acid (MOPS) are added to the plasma to precipitate proteins and stabilize the analyte.[13]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific parent-to-daughter ion transitions for tebipenem and an internal standard.

-

Experimental Workflow Diagram

General experimental workflow.

Conclusion

The conversion of the prodrug this compound to its active form, tebipenem, is a rapid and efficient process localized to the intestinal enterocytes and mediated by carboxylesterases. This mechanism, coupled with transporter-mediated uptake, results in high oral bioavailability of the active antibiotic. The pharmacokinetic data from both preclinical and clinical studies demonstrate consistent and predictable exposure to tebipenem following oral administration of the prodrug. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and study of novel oral antibiotic therapies.

References

- 1. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics, and Food Effect of this compound Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. assets.website-files.com [assets.website-files.com]

- 8. [Pharmacokinetics of this compound, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug this compound Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of this compound on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial In Vitro Studies on Tebipenem's Antibacterial Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the antibacterial potency of Tebipenem. Tebipenem is the active moiety of the orally available prodrug Tebipenem pivoxil hydrobromide (TBP-PI-HBr), the first oral carbapenem antibiotic.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Tebipenem

Tebipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[3][4] A significant advantage of Tebipenem is its oral bioavailability, offering a potential alternative to intravenously administered carbapenems for treating serious bacterial infections.[1][2][5] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[4][6]

Quantitative Data: In Vitro Antibacterial Potency

The antibacterial efficacy of Tebipenem has been evaluated against a diverse collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's potency. A lower MIC value indicates greater antibacterial activity.

Activity Against Common Pathogens

Tebipenem has demonstrated potent activity against common Gram-positive and Gram-negative pathogens, including many resistant strains.

| Organism | Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.125 | ≤0.125 | - |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 16 | - |

| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | - | 0.5 | - |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 4 | 4 | 0.06 to 8 |

| Enterococcus faecalis | - | 2 | 2 | 1 to 2 |

| Enterococcus faecium | - | >32 | >32 | 2 to >32 |

| Streptococcus pyogenes | - | 0.004 | 0.004 | 0.002 to 0.004 |

Data compiled from multiple sources.[7][8]

Activity Against Respiratory Pathogens

Studies have specifically investigated Tebipenem's efficacy against bacteria commonly associated with community-acquired respiratory tract infections (CARTIs).[9]

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 1,264 | ≤0.008 | 0.12 |

| Haemophilus influenzae | 692 | 0.12 | 0.5 |

| Moraxella catarrhalis | 490 | 0.03 | 0.03 |

| Haemophilus parainfluenzae | 30 | - | 1 |

Data sourced from a study on fastidious organisms from respiratory tract infections.[3][9]

Activity Against Urinary Tract Infection (UTI) Pathogens

Tebipenem is under development for the treatment of complicated urinary tract infections (cUTIs).[9][10] Its in vitro activity against common uropathogens is therefore of significant interest.

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacterales | 3,576 | - | 0.06 |

| Escherichia coli | 2,395 | 0.015 | 0.015 |

| Klebsiella pneumoniae | - | - | 0.015-0.03 |

| Proteus mirabilis | - | 0.12 | 0.12 |

Data from surveillance programs focusing on UTI pathogens.[10][11][12]

Activity Against Biothreat Pathogens

The in vitro activity of Tebipenem has also been assessed against several biothreat agents, demonstrating its broad spectrum of action.[5]

| Organism | No. of Strains | MIC Range (µg/mL) |

| Bacillus anthracis | 30 | 0.001 to 0.008 |

| Yersinia pestis | 30 | ≤0.0005 to 0.03 |

| Burkholderia mallei | 30 | 0.25 to 1 |

| Burkholderia pseudomallei | 30 | 1 to 4 |

Data from a study evaluating Tebipenem against select CDC category A and B biothreat pathogens.[5]

Experimental Protocols

The in vitro antibacterial potency of Tebipenem is predominantly determined using standardized methods to ensure reproducibility and comparability across studies.

Minimum Inhibitory Concentration (MIC) Determination

The primary method for assessing in vitro antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method (as per CLSI guidelines)

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates overnight.

-

Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Tebipenem and comparator agents are serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, the broth is often supplemented with lysed horse blood or specific growth factors (Haemophilus Test Medium).[13]

-

-

Inoculation and Incubation:

-

Microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Reading of Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol: Broth Time-Kill Assay

-

Preparation:

-

Bacterial cultures are grown to the logarithmic phase of growth.

-

The cultures are then diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.

-

-

Exposure to Antibiotic:

-

Tebipenem is added at various multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC).

-

A growth control (no antibiotic) is included.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

-

The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

-

Analysis:

-

The change in bacterial count (log₁₀ CFU/mL) over time is plotted. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[8]

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Tebipenem's function and evaluation.

Mechanism of Action of Tebipenem

Tebipenem, like other β-lactam antibiotics, targets the bacterial cell wall. Its primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][6][14]

Caption: Mechanism of action of Tebipenem leading to bacterial cell death.

Experimental Workflow for MIC Determination

The broth microdilution method is a standardized workflow for determining the Minimum Inhibitory Concentration of an antibiotic against a panel of bacterial isolates.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship of Tebipenem's Properties

Tebipenem's effectiveness is a result of several key properties working in concert. Its oral bioavailability allows for convenient administration, while its broad-spectrum activity and stability against many β-lactamases make it effective against a wide range of pathogens, including those resistant to other antibiotics.

Caption: Interrelated properties contributing to Tebipenem's clinical potential.

Conclusion

The initial in vitro studies on Tebipenem consistently demonstrate its potent antibacterial activity against a broad range of clinically relevant Gram-positive and Gram-negative pathogens. Its efficacy against multidrug-resistant strains, particularly those producing extended-spectrum β-lactamases (ESBLs), highlights its potential as a valuable addition to the antibiotic arsenal.[2][3] The data presented in this guide, derived from standardized in vitro methodologies, provide a strong foundation for the ongoing clinical development of Tebipenem as the first orally available carbapenem for a variety of infectious diseases.[5][9][15]

References

- 1. Tebipenem - Wikipedia [en.wikipedia.org]

- 2. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1041. In vitro activity of tebipenem against a recent collection of fastidious organisms recovered from respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. 1057. Tebipenem In vitro Activity Against a Collection of Pathogens Responsible for Urinary Tract Infections in the US - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

The Disruption of Bacterial Fortresses: A Technical Guide to Tebipenem Pivoxil's Impact on Cell Wall Synthesis

For Immediate Release

A Deep Dive into the Mechanism of a Novel Oral Carbapenem

This technical guide provides an in-depth analysis of Tebipenem Pivoxil and its active moiety, Tebipenem, focusing on their profound impact on the synthesis of the bacterial cell wall. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Tebipenem's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate biological pathways and processes involved.

Executive Summary

This compound represents a significant advancement in antibacterial therapy as an orally bioavailable carbapenem.[1][2] Its efficacy stems from its ability to be converted in the body to its active form, Tebipenem, which targets and disrupts the fundamental process of bacterial cell wall synthesis.[1][3] This guide will explore the molecular interactions and downstream cellular consequences of this disruption, providing a comprehensive resource for the scientific community.

The Mechanism of Action: Deconstructing the Bacterial Defenses

Tebipenem's bactericidal activity is a result of its targeted inhibition of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][4] These enzymes are critical for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall that provides structural integrity and protection from osmotic stress.[5][6][7]

From Prodrug to Active Moiety

This compound is a prodrug, designed to enhance oral absorption. Following administration, it is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active carbapenem, Tebipenem.[1][2][3][8] This conversion is crucial for achieving therapeutic concentrations of the active drug in the systemic circulation.[1]

Targeting the Architects of the Cell Wall: Penicillin-Binding Proteins

Once in the bacterial periplasm, Tebipenem covalently binds to the active site of multiple PBPs.[9][10] This binding is irreversible and inactivates the transpeptidase activity of these enzymes, which is responsible for the cross-linking of peptidoglycan strands.[1] The inhibition of multiple PBP targets enhances the antibacterial efficacy of Tebipenem.[1] Research indicates that Tebipenem is a potent inhibitor of a range of PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria.[9][10]

The Consequence: A Cascade of Cellular Failure

The inhibition of PBP-mediated peptidoglycan cross-linking weakens the bacterial cell wall.[1] This structural compromise, coupled with the ongoing activity of autolytic enzymes, leads to a loss of cell wall integrity, uncontrolled water influx due to osmotic pressure, and ultimately, cell lysis and bacterial death.[1][11]

Quantitative Analysis of Tebipenem's Efficacy

The in vitro activity of Tebipenem is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial pathogens and its binding affinity (IC50) for specific PBPs.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC50 and MIC90 values of Tebipenem against key Gram-positive and Gram-negative bacteria.

Table 1: Tebipenem MICs for Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | ≤0.015 - 0.03 | 0.03 | [12] |

| Klebsiella pneumoniae | 0.03 | 0.06 - 0.125 | [12][13] |

| Haemophilus influenzae | 0.12 | 0.5 | [14] |

Table 2: Tebipenem MICs for Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | - | ≤0.125 | [4] |

| Streptococcus pneumoniae | ≤0.008 | 0.12 | [14] |

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) values demonstrate the potency of Tebipenem (tested as SPR859) against specific PBPs.

Table 3: Tebipenem (SPR859) IC50 Values for Bacterial PBPs

| Organism | PBP | IC50 (µg/mL) | Reference(s) |

| Escherichia coli K-12 | PBP 1a | 0.022 | [9] |

| PBP 1b | 0.0066 | [9] | |

| PBP 2 | 0.022 | [9] | |

| PBP 3 | 0.56 | [9] | |

| PBP 4 | 0.28 | [9] | |

| PBP 5/6 | 0.65 | [9] | |

| Klebsiella pneumoniae ATCC 13883 | PBP 1a/1b | 0.013 | [9] |

| PBP 2 | 0.013 | [9] | |

| PBP 3 | 0.92 | [9] | |

| PBP 4 | 0.31 | [9] | |

| PBP 5/6 | 0.019 | [9] | |

| Staphylococcus aureus ATCC 29213 | PBP 1 | 0.027 | [9] |

| PBP 2 | >20 | [9] | |

| PBP 3 | >20 | [9] | |

| PBP 4 | 0.017 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Antimicrobial Agent: A stock solution of Tebipenem is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[15][16]

-

Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[16]

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[17] A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.[15]

-

Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.[16]

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[17]

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the ability of a test compound (Tebipenem) to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.

-

Competition Reaction: The membrane preparation is incubated with varying concentrations of Tebipenem for a defined period.[9]

-

Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the reaction mixture and incubated to allow it to bind to any PBPs not occupied by Tebipenem.[18]

-

SDS-PAGE and Imaging: The reaction is stopped, and the membrane proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence scanner to visualize the Bocillin-FL-labeled PBPs.[19]

-

Quantification: The intensity of the fluorescent bands corresponding to each PBP is quantified. A decrease in fluorescence intensity with increasing concentrations of Tebipenem indicates competitive binding. The IC50 value is calculated as the concentration of Tebipenem that reduces the Bocillin-FL binding by 50%.[9]

Visualizing the Impact: Signaling Pathways and Logical Relationships

Bacterial Peptidoglycan Synthesis Pathway and Tebipenem's Point of Intervention

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed in the periplasmic space. Tebipenem acts at the final, crucial stage of this pathway.

Cell Wall Stress Response and Autolysis Regulation

Inhibition of peptidoglycan synthesis by Tebipenem induces a cell wall stress response.[20][21] This can involve complex signaling cascades that attempt to mitigate the damage. However, the ultimate failure to maintain the cell wall leads to the dysregulation of autolytic enzymes, which actively degrade the peptidoglycan, contributing to cell lysis.[22][23][24]

Conclusion

This compound's mechanism of action exemplifies a highly effective strategy for combating bacterial infections. By targeting the fundamental process of cell wall synthesis through the potent inhibition of multiple PBPs, Tebipenem disrupts the structural integrity of the bacterial cell, leading to its demise. The quantitative data on its efficacy, coupled with a clear understanding of the experimental methodologies used for its characterization, provides a solid foundation for further research and development in the field of antibacterial therapeutics. This guide serves as a comprehensive resource for professionals dedicated to advancing the fight against bacterial pathogens.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Properties of this compound Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. KEGG PATHWAY: eco00550 [genome.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Autolysin - Wikipedia [en.wikipedia.org]

- 12. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]

- 21. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Control of Autolysis in Pneumococci | National Agricultural Library [nal.usda.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Tebipenem Pivoxil: A Technical Overview of its Activity Against Anaerobic Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil is an orally bioavailable ester prodrug of tebipenem, an active carbapenem antibiotic. Following oral administration, this compound is rapidly absorbed and converted by esterases, primarily in the intestinal mucosa, into its active form, tebipenem (also referred to as SPR859).[1][2] Tebipenem exhibits a broad spectrum of antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens.[3] This guide provides a detailed technical examination of tebipenem's efficacy against anaerobic bacteria, focusing on quantitative in vitro data and the experimental methodologies used to determine its activity.

Mechanism of Action

Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It covalently binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and bactericidal activity.[4] The carbapenem structure provides significant stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics, contributing to its broad spectrum of activity.[1]

In Vitro Activity

Tebipenem has demonstrated potent in vitro activity against a wide range of anaerobic bacteria, with efficacy comparable to that of intravenous carbapenems like meropenem.[5][6]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro potency. The following tables summarize the MIC data for tebipenem (SPR859) and its prodrug, this compound (SPR994), against various anaerobic clinical isolates. Data for the comparator agents meropenem (MEM) and metronidazole (MTZ) are included where available.

Table 1: Comparative MIC Data for Tebipenem (SPR859) and this compound (SPR994) Against Anaerobic Genera [5]

| Genus or Organism | N | MIC 50/90 (mg/L) |

| SPR859 | ||

| Bacteroides sp. | 25 | 0.5 / 2 |

| Fusobacterium spp. | 10 | ≤0.015 / ≤0.015 |

| Porphyromonas spp. | 10 | 0.03 / 0.06 |

| Prevotella spp. | 30 | 0.125 / 0.25 |

| SPR994 | ||

| Bacteroides sp. | 25 | 1 / 4 |

| Fusobacterium spp. | 10 | ≤0.015 / 0.06 |

| Porphyromonas spp. | 10 | 0.06 / 0.06 |

| Prevotella spp. | 30 | 0.25 / 0.25 |

| Meropenem | ||

| Bacteroides sp. | 25 | 0.25 / 0.5 |

| Fusobacterium spp. | 10 | ≤0.03 / 0.125 |

| Porphyromonas spp. | 10 | ≤0.03 / 0.06 |

| Prevotella spp. | 30 | 0.06 / 0.125 |

| Metronidazole | ||

| Bacteroides sp. | 25 | 1 / 1 |

| Fusobacterium spp. | 10 | ≤0.06 / 0.25 |

| Porphyromonas spp. | 10 | 0.25 / 1 |

| Prevotella spp. | 30 | 0.5 / 1 |

Table 2: Tebipenem Broth MIC90 Values and Activity Against Clostridioides difficile [6]

| Organism Group | Tebipenem Broth MIC90 (μg/ml) |

| Panel of Anaerobic Isolates | ≤0.015 to 2 |

| Agar MIC (μg/ml) | |

| Clostridioides difficile (10 isolates) | 2 |

| Metronidazole (C. difficile comparator) | 0.25 to 0.5 |

The data indicate that tebipenem's active form, SPR859, exhibits potent activity against a broad spectrum of anaerobic bacteria, with MIC values similar to those of meropenem.[5][6]

Experimental Protocols

The following section details the methodology used for generating the in vitro susceptibility data presented above. The protocol is based on the agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Susceptibility Testing Protocol (CLSI M11-A8)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against anaerobic bacteria.

-

Isolate Preparation and Storage :

-

Clinical isolates of anaerobic bacteria were recovered from patient infections.

-

Pure cultures were stored at -70°C in a cryoprotectant medium such as 20% skim milk to ensure long-term viability.[5]

-

-

Subculture for Testing :

-

Prior to testing, frozen isolates were transferred to Brucella agar supplemented with 5% sheep blood, vitamin K, and hemin.[5]

-

Plates were incubated under anaerobic conditions to ensure purity and robust growth.

-

-

Inoculum Preparation :

-

Colonies from the Brucella agar plate were used to prepare a bacterial suspension.

-

The suspension was standardized to a 0.5 McFarland turbidity standard, corresponding to approximately 10⁸ CFU/mL. This suspension was then further diluted to achieve the final target inoculum density.

-

-

Agar Plate Preparation :

-

A series of agar plates were prepared, each containing a specific concentration of the antimicrobial agent (e.g., Tebipenem, Meropenem).

-

This was achieved by adding serial twofold dilutions of the antibiotic stock solution to molten and cooled agar before pouring the plates.

-

A growth control plate containing no antibiotic was also prepared.

-

-

Inoculation :

-

The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates using an automated inoculator. A final inoculum of approximately 10⁵ CFU per spot was delivered.

-

-

Incubation :

-

The inoculated plates were incubated at 35-37°C for 42-48 hours in an anaerobic environment (e.g., an anaerobic chamber or jar).

-

-

MIC Determination :

-

Following incubation, the plates were examined for bacterial growth.

-

The MIC was defined as the lowest concentration of the antimicrobial agent that resulted in no growth, a barely visible haze, or a marked reduction in growth compared to the drug-free growth control plate.[5]

-

Quality control (QC) was performed using reference strains to ensure the accuracy and reproducibility of the results.[5]

-

Conclusion

Tebipenem, the active moiety of the oral prodrug this compound, demonstrates potent and broad-spectrum in vitro activity against a diverse range of clinically relevant anaerobic pathogens.[5] Its efficacy, as measured by MIC values, is comparable to that of meropenem, a standard-of-care intravenous carbapenem.[5][6] This positions this compound as a potentially valuable oral therapeutic option for treating infections involving anaerobic bacteria, thereby potentially reducing the need for intravenous therapy.[7][4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of this compound Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrobromide-No PICC, no problem! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.website-files.com [assets.website-files.com]

- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Food Effect of this compound Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tebipenem Pivoxil In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Tebipenem Pivoxil, the oral prodrug of the carbapenem antibiotic tebipenem. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from recent research.

Introduction

This compound is a broad-spectrum oral carbapenem antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It is the pivaloyloxymethyl ester prodrug of tebipenem, which exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] In Gram-negative bacteria, such as members of the Enterobacterales family, tebipenem shows a high affinity for PBP 2.[6][7] This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[4][5]

Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of tebipenem against specific bacterial isolates and for monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion are provided to guide researchers in this process.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Tebipenem, the active form of this compound, targets the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.

References

- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 2. asm.org [asm.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Tebipenem Pivoxil Efficacy in Animal Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a significant global health challenge characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The development of effective antimicrobial agents is crucial in the management of sepsis. Tebipenem pivoxil, an orally bioavailable carbapenem antibiotic, has shown promise in treating various bacterial infections.[1] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound in treating bacterial sepsis. The primary model described is the murine intraperitoneal infection model, which is a well-established method for inducing sepsis and assessing antimicrobial efficacy.[2][3][4]

I. Animal Models for Sepsis